molecular formula C29H17N3O6S B15041891 5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione

5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B15041891
M. Wt: 535.5 g/mol
InChI Key: WEISMYQKKAOICY-UHFFFAOYSA-N
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Description

The compound 5-(6-METHYL-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic molecule that features a benzoxazinone core, a nitrophenyl sulfanyl group, and an isoindole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-METHYL-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps:

    Formation of the Benzoxazinone Core: This can be achieved by reacting anthranilic acid with acetic anhydride and a suitable catalyst under reflux conditions.

    Introduction of the Nitrophenyl Sulfanyl Group: This step involves the nucleophilic substitution of a nitrophenyl thiol onto a suitable leaving group attached to the benzoxazinone core.

    Formation of the Isoindole Dione Moiety: This can be synthesized by cyclization of a phthalic anhydride derivative with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(6-METHYL-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: undergoes several types of chemical reactions:

    Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The benzoxazinone core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or chloromethyl methyl ether.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

5-(6-METHYL-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-(6-METHYL-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in oxidative stress pathways, receptors related to inflammatory responses.

    Pathways Involved: Modulation of reactive oxygen species (ROS) levels, inhibition of pro-inflammatory cytokine production.

Comparison with Similar Compounds

5-(6-METHYL-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: can be compared with other similar compounds:

    Similar Compounds:

Uniqueness

The uniqueness of 5-(6-METHYL-4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its combination of three distinct functional groups, which confer a unique set of chemical and biological properties.

Properties

Molecular Formula

C29H17N3O6S

Molecular Weight

535.5 g/mol

IUPAC Name

5-(6-methyl-4-oxo-3,1-benzoxazin-2-yl)-2-[4-(4-nitrophenyl)sulfanylphenyl]isoindole-1,3-dione

InChI

InChI=1S/C29H17N3O6S/c1-16-2-13-25-24(14-16)29(35)38-26(30-25)17-3-12-22-23(15-17)28(34)31(27(22)33)18-4-8-20(9-5-18)39-21-10-6-19(7-11-21)32(36)37/h2-15H,1H3

InChI Key

WEISMYQKKAOICY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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